Cas no 2172229-03-5 (3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}propanoic acid)
3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}propanoic acid
- 3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}propanoic acid
- 2172229-03-5
- EN300-1529044
-
- Inchi: 1S/C26H32N2O5/c1-17(2)18(14-24(29)28(3)13-12-25(30)31)15-27-26(32)33-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23H,12-16H2,1-3H3,(H,27,32)(H,30,31)
- InChI Key: RSBQZXYKZHDHKH-UHFFFAOYSA-N
- SMILES: O(C(NCC(CC(N(C)CCC(=O)O)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 452.23112213g/mol
- Monoisotopic Mass: 452.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 11
- Complexity: 660
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 95.9Ų
3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1529044-0.05g |
3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}propanoic acid |
2172229-03-5 | 0.05g |
$2829.0 | 2023-05-23 | ||
| Enamine | EN300-1529044-0.1g |
3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}propanoic acid |
2172229-03-5 | 0.1g |
$2963.0 | 2023-05-23 | ||
| Enamine | EN300-1529044-0.25g |
3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}propanoic acid |
2172229-03-5 | 0.25g |
$3099.0 | 2023-05-23 | ||
| Enamine | EN300-1529044-0.5g |
3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}propanoic acid |
2172229-03-5 | 0.5g |
$3233.0 | 2023-05-23 | ||
| Enamine | EN300-1529044-1.0g |
3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}propanoic acid |
2172229-03-5 | 1g |
$3368.0 | 2023-05-23 | ||
| Enamine | EN300-1529044-2.5g |
3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}propanoic acid |
2172229-03-5 | 2.5g |
$6602.0 | 2023-05-23 | ||
| Enamine | EN300-1529044-5.0g |
3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}propanoic acid |
2172229-03-5 | 5g |
$9769.0 | 2023-05-23 | ||
| Enamine | EN300-1529044-10.0g |
3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}propanoic acid |
2172229-03-5 | 10g |
$14487.0 | 2023-05-23 | ||
| Enamine | EN300-1529044-50mg |
3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}propanoic acid |
2172229-03-5 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1529044-100mg |
3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}propanoic acid |
2172229-03-5 | 100mg |
$2963.0 | 2023-09-26 |
3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}propanoic acid Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}propanoic acid
Introduction to 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}propanoic Acid (CAS No. 2172229-03-5)
3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}propanoic acid, identified by its CAS number 2172229-03-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising properties for therapeutic applications, particularly in the realm of drug development and molecular research.
The structural complexity of 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}propanoic acid arises from its multifaceted functional groups, which include an amino group, a methoxycarbonyl moiety, and a fluorenyl substituent. These features contribute to its unique chemical behavior and make it a valuable candidate for various biochemical interactions. The presence of the fluorenyl group, in particular, is noteworthy as it is often employed in medicinal chemistry due to its stability and ability to enhance the solubility and bioavailability of pharmaceutical compounds.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological properties. The methoxycarbonyl group in this molecule plays a crucial role in modulating its reactivity and interactions with biological targets. This functional group is frequently utilized in the synthesis of peptidomimetics and other bioactive molecules, where it serves as a protective group during synthetic steps and can be strategically removed to reveal reactive sites.
The N,4-dimethylpentanamido moiety further contributes to the compound's structural diversity and potential biological activity. Amide functionalities are well-known for their role in protein-protein interactions and have been extensively studied for their ability to modulate enzyme activity and receptor binding. The dimethylation at the 4-position of the pentyl chain adds an additional layer of conformational flexibility, which can influence how the molecule interacts with biological targets.
One of the most compelling aspects of 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}propanoic acid is its potential application in the development of targeted therapies. The combination of the fluorenyl moiety and the amide group creates a scaffold that can be modified to interact with specific biological pathways. This has led to investigations into its potential use as an intermediate in the synthesis of protease inhibitors, kinase inhibitors, and other therapeutic agents.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to improve metabolic stability and binding affinity. The fluorenyl substituent in this compound not only enhances its solubility but also provides a platform for further derivatization. This has opened up avenues for exploring its utility in designing molecules with improved pharmacokinetic profiles.
The methoxycarbonyl group has also been implicated in enhancing the bioavailability of oral medications. By serving as a protecting group during synthetic processes, it allows for selective modification of other functional groups without unintended side reactions. This characteristic makes it particularly valuable in multi-step synthetic routes where precise control over reaction outcomes is essential.
Moreover, the N,4-dimethylpentanamido moiety has been associated with increased molecular rigidity, which can be advantageous in designing molecules that bind tightly to biological targets. This rigidity helps to stabilize the binding conformation and improve the efficacy of drug candidates. The dimethylation at the 4-position further enhances this rigidity while allowing for some degree of rotational freedom around the amide bond.
In terms of synthetic methodologies, 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}propanoic acid exemplifies the sophistication achievable through modern organic synthesis techniques. The integration of multiple functional groups into a single molecule requires careful planning and execution but offers unparalleled opportunities for developing innovative therapeutics.
The compound's potential applications extend beyond traditional pharmaceuticals into areas such as materials science and biotechnology. The unique structural features of 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}propanoic acid make it suitable for use as a building block in designing advanced materials with tailored properties. For instance, its ability to form stable complexes with metal ions could lead to novel applications in catalysis or as components in smart materials.
From a research perspective, this compound serves as a valuable tool for studying molecular interactions at a fundamental level. Its complex structure provides insights into how different functional groups influence biological activity and can guide future design strategies for drug discovery programs. By understanding how modifications to one part of the molecule affect its overall behavior, researchers can develop more efficient methods for creating bioactive compounds.
The synthesis of 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}propanoic acid also highlights advancements in synthetic chemistry that enable complex molecules to be produced with high precision and yield. Techniques such as palladium-catalyzed cross-coupling reactions have made it possible to construct intricate carbon frameworks efficiently. These methods are not only cost-effective but also environmentally friendly compared to traditional synthetic routes.
In conclusion,3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}propanoic acid (CAS No. 2172229-03-5) represents a significant advancement in pharmaceutical chemistry with far-reaching implications for drug development and material science applications. Its unique structural features offer numerous opportunities for innovation while providing valuable insights into molecular interactions at both chemical and biological levels.
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